molecular formula C31H42O3 B143618 Rhuscholide A CAS No. 944804-58-4

Rhuscholide A

Cat. No. B143618
M. Wt: 462.7 g/mol
InChI Key: LPJLAXYRFCLYIG-HBKYZHKXSA-N
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Description

Rhuscholide A is an active component of the essential oil of Rhuschia species, a genus of plants belonging to the Anacardiaceae family. It is a sesquiterpene lactone and a member of the diterpene family. Rhuscholide A has been studied for its potential pharmacological properties, and has been found to possess anti-inflammatory, analgesic, and antimicrobial activities. It has also been studied as a potential treatment for cancer, as it has been found to inhibit the growth of certain types of cancer cells.

Scientific Research Applications

Anti-HIV Activity

  • Rhuscholide A has shown significant anti-HIV-1 activity in vitro. It was found to possess an EC50 value of 1.62 µM and a therapeutic index (TI) of 42.40, indicating its potential in anti-HIV treatments (Gu et al., 2007).

Total Synthesis

  • The first total synthesis of Rhuscholide A has been achieved, highlighting its benzofuran lactone structure and potential as an anti-HIV agent. This synthesis is important for facilitating further pharmacological studies and potential therapeutic applications (Li et al., 2019).

Antibacterial Properties

  • In a study evaluating the bioactivity of various plant extracts, Rhus coriaria, a species related to Rhus chinensis, showed effective inhibition against bacteria like E. coli and Klebsiella pneumoniae. This suggests a potential role for Rhuscholide A in antibacterial applications, given the similar chemical profiles of these species (Zhangt, 1966).

Analgesic and Anti-Inflammatory Effects

  • A study on Rhus chirindensis, another related species, reported significant analgesic, anti-inflammatory, and hypoglycemic effects in animal models. Given the pharmacological similarities among species in the Rhus genus, these findings could be relevant to the properties of Rhuscholide A (Ojewole, 2007).

Other Pharmacological Properties

  • Rhus chinensis compounds, possibly including Rhuscholide A, have shown a variety of pharmacological effects such as antiviral, antibacterial, anticancer, hepatoprotective, antidiarrheal, and antioxidant activities. This broad spectrum of activities is based on recent scientific research validating traditional uses (Djakpo & Yao, 2010).

properties

IUPAC Name

5-hydroxy-3-propan-2-ylidene-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3/b23-13+,24-15+,25-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJLAXYRFCLYIG-HBKYZHKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhuscholide A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
Q Gu, RR Wang, XM Zhang, YH Wang… - Planta …, 2007 - thieme-connect.com
… A new benzofuran lactone, rhuscholide A (1), was isolated from the stems of Rhus chinensis… MS, HR-EI-MS) spectral data, the structure of rhuscholide A was deduced to be 5-hydroxy-3-(…
Number of citations: 68 www.thieme-connect.com
TZ Li, CA Geng, JJ Chen - Tetrahedron Letters, 2019 - Elsevier
… We envisioned that rhuscholide A and glabralide B could be obtained from 2 and 4, respectively, via an aldol condensation with acetone. The requisite γ-lactone motif was envisioned to …
Number of citations: 2 www.sciencedirect.com
Y Zhang, Y Zhang, J Yi, S Cai - Current Opinion in Food Science, 2022 - Elsevier
… hydroxybenzoic acid, and rhuscholide A [18]. At the same time, a benzofuranone compound named rhuscholide A was obtained from the petroleum ether part of R. chinensis stems [21]. …
Number of citations: 2 www.sciencedirect.com
SA Opiyo, PW Njoroge, EG Ndirangu, KM Kuria - 2021 - repository.mut.ac.ke
The genus Rhus (family: Anacardiaceae, order: Sapindales) consists of more than 250 species distributed in the tropics, subtropics and temperate regions. Traditionally, extracts and …
Number of citations: 20 repository.mut.ac.ke
CM Nemkul, GB Bajracharya, H Maeda… - Pharmacognosy …, 2021 - mail.phcogj.com
Background: Ethnobotanical survey in the rural villages in Nepal revealed that the fruits of Rhus chinensis Mill. have been using for the treatment of diarrhea and dysentery. Objective: …
Number of citations: 6 mail.phcogj.com
W Yang, P Hai, H Xiao, Y Gao, Y Tao, D Miao, F Wang - Tetrahedron, 2018 - Elsevier
… Those data were similar to rhuscholide A, 7 except for the lack of a geranyl unit. Thus, structure 2 was characterized as shown in Fig. 4, and given the name glabralide B. …
Number of citations: 13 www.sciencedirect.com
M Li, A Wang, Y Zhang, T Han, L Guan, D Fan… - Journal of …, 2022 - Elsevier
… chinensis, a novel benzofuran lactone rhuscholide A (147) and an analogue hydroxy-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone (148) were purified, …
Number of citations: 8 www.sciencedirect.com
T Noshita, H Kiyota, Y Kidachi… - Bioscience …, 2009 - academic.oup.com
Magnolia species are widely cultivated in Japan as garden plants, and have been found to contain various compounds, including alkaloids, terpenoids, lignans, and neolignans. The …
Number of citations: 24 academic.oup.com
AB Cunhaa, JM Davida - researchgate.net
… tsiramiramy,71 and the novel benzofuran lactone 93 (rhuscholide A)78 was isolated from the stems of Rhus chinensis with other known compounds. At last, the new bischromanone 94 …
Number of citations: 0 www.researchgate.net
M Parveen, AM Malla, F Ahmad, S Azaz… - Natural Products in …, 2018 - books.google.com
From the prehistoric time man has always struggle to fight and control diseases and motivated to nature for inspiration and guidance. During thousands of years of early human …
Number of citations: 3 books.google.com

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